molecular formula C14H19N3O2 B4967448 N~1~-(2-methylphenyl)-1,4-piperidinedicarboxamide

N~1~-(2-methylphenyl)-1,4-piperidinedicarboxamide

Cat. No. B4967448
M. Wt: 261.32 g/mol
InChI Key: PXMGENRROSEULU-UHFFFAOYSA-N
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Description

N-1-(2-methylphenyl)-1,4-piperidinedicarboxamide, also known as MPD, is a chemical compound that has gained significant attention in scientific research due to its potential applications in treating various neurological disorders. MPD is a piperidine derivative that belongs to the class of compounds known as NMDA receptor antagonists.

Scientific Research Applications

N~1~-(2-methylphenyl)-1,4-piperidinedicarboxamide has been extensively studied for its potential applications in treating various neurological disorders such as Alzheimer's disease, Parkinson's disease, and depression. N~1~-(2-methylphenyl)-1,4-piperidinedicarboxamide has been shown to have neuroprotective effects and can prevent neuronal damage caused by glutamate toxicity. N~1~-(2-methylphenyl)-1,4-piperidinedicarboxamide has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease.

Mechanism of Action

N~1~-(2-methylphenyl)-1,4-piperidinedicarboxamide acts as an NMDA receptor antagonist, which means it blocks the action of glutamate, the primary excitatory neurotransmitter in the brain. Glutamate toxicity can lead to neuronal damage and death, which is a common feature of various neurological disorders. By blocking the action of glutamate, N~1~-(2-methylphenyl)-1,4-piperidinedicarboxamide can prevent neuronal damage and protect against neurodegeneration.
Biochemical and Physiological Effects:
N~1~-(2-methylphenyl)-1,4-piperidinedicarboxamide has been shown to have several biochemical and physiological effects in animal models. N~1~-(2-methylphenyl)-1,4-piperidinedicarboxamide can increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the growth and survival of neurons. N~1~-(2-methylphenyl)-1,4-piperidinedicarboxamide can also increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase, which can protect against oxidative stress and neuroinflammation.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N~1~-(2-methylphenyl)-1,4-piperidinedicarboxamide in lab experiments is its high potency and specificity for the NMDA receptor. N~1~-(2-methylphenyl)-1,4-piperidinedicarboxamide has a high affinity for the NMDA receptor, which means it can produce significant effects at low concentrations. However, one of the limitations of using N~1~-(2-methylphenyl)-1,4-piperidinedicarboxamide is its relatively short half-life, which means it may require frequent dosing in lab experiments.

Future Directions

There are several future directions for N~1~-(2-methylphenyl)-1,4-piperidinedicarboxamide research. One area of research is to explore the potential applications of N~1~-(2-methylphenyl)-1,4-piperidinedicarboxamide in treating other neurological disorders such as epilepsy and traumatic brain injury. Another area of research is to investigate the long-term effects of N~1~-(2-methylphenyl)-1,4-piperidinedicarboxamide on cognitive function and memory in animal models. Additionally, future research could focus on developing more potent and selective NMDA receptor antagonists based on the structure of N~1~-(2-methylphenyl)-1,4-piperidinedicarboxamide.
In conclusion, N~1~-(2-methylphenyl)-1,4-piperidinedicarboxamide is a promising compound that has gained significant attention in scientific research due to its potential applications in treating various neurological disorders. N~1~-(2-methylphenyl)-1,4-piperidinedicarboxamide acts as an NMDA receptor antagonist and can prevent neuronal damage caused by glutamate toxicity. N~1~-(2-methylphenyl)-1,4-piperidinedicarboxamide has several biochemical and physiological effects and can increase the levels of BDNF and antioxidant enzymes. N~1~-(2-methylphenyl)-1,4-piperidinedicarboxamide has advantages and limitations for lab experiments, and future directions for research could focus on exploring its potential applications in treating other neurological disorders and developing more potent and selective NMDA receptor antagonists.

Synthesis Methods

N~1~-(2-methylphenyl)-1,4-piperidinedicarboxamide is synthesized by reacting 2-methylphenylhydrazine with 1,4-piperidinedicarboxylic acid anhydride in the presence of a dehydrating agent such as thionyl chloride. The resulting product is then purified by recrystallization to obtain pure N~1~-(2-methylphenyl)-1,4-piperidinedicarboxamide.

properties

IUPAC Name

1-N-(2-methylphenyl)piperidine-1,4-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O2/c1-10-4-2-3-5-12(10)16-14(19)17-8-6-11(7-9-17)13(15)18/h2-5,11H,6-9H2,1H3,(H2,15,18)(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXMGENRROSEULU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)N2CCC(CC2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-N-(2-methylphenyl)piperidine-1,4-dicarboxamide

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